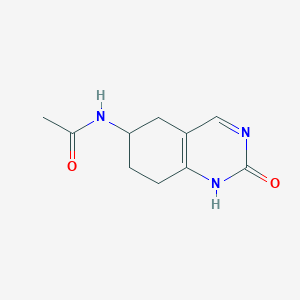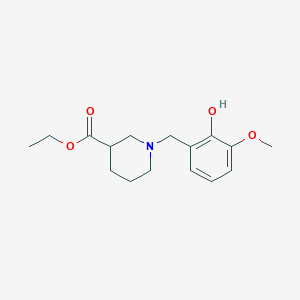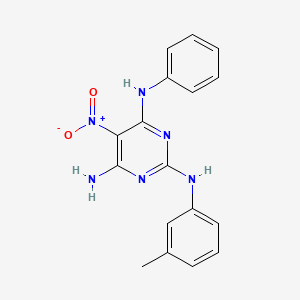
GRGDSPK ditrifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
GRGDSPK ditrifluoroacetate: is a peptide compound that includes the sequence arginine-glycine-aspartic acid (RGD). This sequence is known for its ability to bind to integrin receptors, which play a crucial role in cell adhesion, signaling, and migration. The compound is often used in scientific research to study the interactions between cells and the extracellular matrix, particularly in the context of bone formation and resorption .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of GRGDSPK ditrifluoroacetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: Each amino acid is coupled to the growing peptide chain using a coupling reagent such as HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using a deprotecting agent like TFA.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and NMR spectroscopy .
Analyse Des Réactions Chimiques
Types of Reactions: GRGDSPK ditrifluoroacetate can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized using reagents like iodosobenzene bis(trifluoroacetate) to form disulfide bonds between cysteine residues.
Reduction: Reduction reactions can be performed using agents like DTT to break disulfide bonds.
Substitution: The peptide can undergo substitution reactions where specific amino acids are replaced with analogs to study structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Iodosobenzene bis(trifluoroacetate) in an organic solvent.
Reduction: DTT in an aqueous buffer.
Substitution: Amino acid analogs and coupling reagents in SPPS.
Major Products: The major products of these reactions include modified peptides with altered functional groups or sequences, which can be used to study the effects of these modifications on biological activity .
Applications De Recherche Scientifique
Chemistry: GRGDSPK ditrifluoroacetate is used to study the binding interactions between peptides and integrin receptors. This research helps in understanding the molecular basis of cell adhesion and signaling.
Biology: In biological research, the compound is used to investigate the role of integrins in various cellular processes, including migration, proliferation, and differentiation. It is particularly useful in studying bone formation and resorption .
Medicine: The peptide is explored for its potential therapeutic applications, such as in the development of drugs that target integrin receptors to treat diseases like osteoporosis and cancer.
Industry: In the industrial sector, this compound is used in the development of biomaterials and tissue engineering scaffolds that promote cell adhesion and growth .
Mécanisme D'action
Molecular Targets and Pathways: GRGDSPK ditrifluoroacetate exerts its effects by binding to integrin receptors on the cell surface. This binding inhibits the interaction between integrins and fibronectin, a key component of the extracellular matrix. The inhibition is competitive and reversible, affecting pathways involved in cell adhesion, migration, and signaling .
Comparaison Avec Des Composés Similaires
GRGDSPK trifluoroacetate: Similar in structure but with different counterions.
RGD peptides: Other peptides containing the RGD sequence, such as GRGDSP and GRGDNP.
Uniqueness: GRGDSPK ditrifluoroacetate is unique due to its specific sequence and the presence of trifluoroacetate counterions, which can influence its solubility and stability. This makes it particularly useful in certain experimental conditions where these properties are advantageous .
Propriétés
Formule moléculaire |
C32H51F6N11O15 |
|---|---|
Poids moléculaire |
943.8 g/mol |
Nom IUPAC |
(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C28H49N11O11.2C2HF3O2/c29-8-2-1-5-16(27(49)50)37-25(47)19-7-4-10-39(19)26(48)18(14-40)38-24(46)17(11-22(43)44)36-21(42)13-34-23(45)15(35-20(41)12-30)6-3-9-33-28(31)32;2*3-2(4,5)1(6)7/h15-19,40H,1-14,29-30H2,(H,34,45)(H,35,41)(H,36,42)(H,37,47)(H,38,46)(H,43,44)(H,49,50)(H4,31,32,33);2*(H,6,7)/t15-,16-,17-,18-,19-;;/m0../s1 |
Clé InChI |
CZOWXVPMOSENBY-TYVXZMKCSA-N |
SMILES isomérique |
C1C[C@H](N(C1)C(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)C(=O)N[C@@H](CCCCN)C(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
SMILES canonique |
C1CC(N(C1)C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)NC(CCCCN)C(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(trifluoromethyl)-4,5,6,6a-tetrahydrocyclopenta[c]pyrazol-1(3aH)-yl]ethanol](/img/structure/B12456196.png)
![N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}pyrimidin-2-amine](/img/structure/B12456202.png)
![3-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B12456204.png)
![N-{[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}hexanamide](/img/structure/B12456215.png)
![N-[2-(benzylcarbamoyl)phenyl]-2-[benzyl(phenylsulfonyl)amino]benzamide](/img/structure/B12456219.png)

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-yl]acetamide](/img/structure/B12456223.png)

![N-(2,6-dimethylphenyl)-N~2~-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-N~2~-ethylisovalinamide](/img/structure/B12456230.png)

![4-({4-[4-Methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-yl}amino)benzamide](/img/structure/B12456243.png)
![N-(4-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]butanediamide](/img/structure/B12456247.png)
![[1-(4-naphthalen-2-ylpyrimidin-2-yl)piperidin-4-yl]methanamine;dihydrochloride](/img/structure/B12456253.png)
![2-[3-bromo-5-methoxy-4-(3-phenoxypropoxy)phenyl]-7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12456263.png)
